molecular formula C12H15NO2 B11893766 1-(7-Ethoxyindolin-1-yl)ethanone

1-(7-Ethoxyindolin-1-yl)ethanone

Cat. No.: B11893766
M. Wt: 205.25 g/mol
InChI Key: GCTQPZXIPIDNEK-UHFFFAOYSA-N
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Description

1-(7-Ethoxyindolin-1-yl)ethanone is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline core with an ethoxy group at the 7th position and an ethanone moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Ethoxyindolin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 7-ethoxyindoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Ethoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(7-Ethoxyindolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indoline derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(7-Ethoxyindolin-1-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indoline derivatives are known to interact with serotonin receptors, which could explain their potential antidepressant effects. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(7-Ethoxyindolin-1-yl)ethanone is unique due to the presence of the ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(7-ethoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C12H15NO2/c1-3-15-11-6-4-5-10-7-8-13(9(2)14)12(10)11/h4-6H,3,7-8H2,1-2H3

InChI Key

GCTQPZXIPIDNEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N(CC2)C(=O)C

Origin of Product

United States

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